1-(2-Diisopropylaminoethyl)piperazine

Beschreibung

The exact mass of the compound 1-(2-Diisopropylaminoethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Diisopropylaminoethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Diisopropylaminoethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

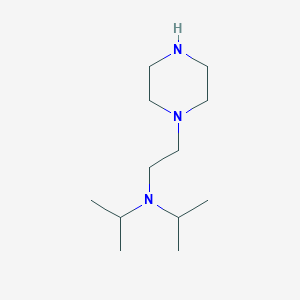

IUPAC Name |

N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWCYRNCJHGJAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN1CCNCC1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371181 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59955-93-0 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59955-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(2-Diisopropylaminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Diisopropylaminoethyl)piperazine, a substituted piperazine derivative with potential applications in medicinal chemistry, carbon capture, and antimicrobial materials. This document collates available data on its chemical properties, synthesis, and biological activities, presenting it in a structured format for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

1-(2-Diisopropylaminoethyl)piperazine, also known by its IUPAC name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine, is a tertiary amine containing a piperazine ring.[1][2] The presence of both the piperazine moiety and the diisopropylaminoethyl group confers specific physicochemical properties that are relevant to its various applications.

Table 1: Physicochemical Properties of 1-(2-Diisopropylaminoethyl)piperazine

| Property | Value | Reference(s) |

| CAS Number | 59955-93-0 | [1][3][4][5] |

| Molecular Formula | C₁₂H₂₇N₃ | [1][3][4][5][6] |

| Molecular Weight | 213.36 g/mol | [1][3][5][6] |

| IUPAC Name | N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine | [1][6] |

| Physical Form | Solid | [3][5] |

| Boiling Point | 64-66 °C at 0.1 mmHg | [4] |

Synthesis and Purification

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-alkylated piperazines and should be optimized for specific laboratory conditions.

Reaction Scheme:

Figure 1: General synthetic scheme for 1-(2-Diisopropylaminoethyl)piperazine.

Materials:

-

Piperazine

-

2-Chloro-N,N-diisopropylethanamine (or corresponding bromo- or tosyl- derivative)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

-

Reaction Setup: To a solution of piperazine (1 equivalent) in anhydrous acetonitrile or DMF, add a base such as anhydrous potassium carbonate or triethylamine (2-3 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N,N-diisopropylethanamine (1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 1-(2-Diisopropylaminoethyl)piperazine can be purified by column chromatography on silica gel.[11]

Procedure:

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1-(2-Diisopropylaminoethyl)piperazine.

Applications and Experimental Data

1-(2-Diisopropylaminoethyl)piperazine and related piperazine derivatives have been investigated for several applications, primarily in carbon capture and as antimicrobial agents. The basic nitrogen atoms in the piperazine ring are key to these functionalities.

Carbon Dioxide Capture

Aqueous solutions of piperazine and its derivatives are effective solvents for capturing carbon dioxide (CO₂) from industrial flue gases.[1][12][13][14][15][16][17][18][19] The amine groups react with CO₂ in a reversible manner, allowing for its capture at lower temperatures and release at higher temperatures.

Table 2: Comparative CO₂ Absorption Data for Aqueous Piperazine Solutions

| Amine Solution | CO₂ Loading (mol CO₂/mol amine) | Temperature (°C) | Heat of Absorption (kJ/mol CO₂) | Reference(s) |

| 8 m Piperazine | ~0.75 (at 5 kPa CO₂) | 40 | ~70 | [16] |

| 7 m Monoethanolamine (MEA) | ~0.45 (at 5 kPa CO₂) | 40 | - | [16] |

| 5 m Piperazine / 2.3 m AMP | - | - | - | [13] |

| 2 m Piperazine / 3 m HMPD | 40% greater capacity than 5 m PZ | - | - | [13] |

Note: Data for 1-(2-Diisopropylaminoethyl)piperazine is not available. This table provides context from related piperazine-based solvents.

Experimental Protocol: CO₂ Absorption Rate Measurement using a Wetted Wall Column

A wetted wall column is a standard apparatus for accurately measuring the rate of gas absorption into a liquid film under well-defined hydrodynamic conditions.[12][16]

Figure 2: Workflow for CO₂ absorption rate measurement.

Procedure:

-

Solution Preparation: Prepare an aqueous solution of the piperazine derivative at the desired concentration.

-

Apparatus Setup: The wetted wall column consists of a vertical tube where a thin film of the amine solution flows down the inner wall, while a CO₂-containing gas stream flows concurrently or counter-currently. The temperature of the column and the gas and liquid flow rates are precisely controlled.

-

Experiment: The amine solution is introduced at the top of the column, forming a stable film. The gas mixture (e.g., CO₂ in N₂) is introduced into the column.

-

Data Collection: The CO₂ concentration in the gas stream at the inlet and outlet of the column is measured using a gas analyzer. The liquid flow rate is also measured.

-

Calculation: The rate of CO₂ absorption (flux) is calculated from the change in gas phase concentration and the gas flow rate. The liquid-film mass transfer coefficient (k'g) can then be determined.

Antimicrobial Activity

Piperazine derivatives have been widely explored for their antimicrobial properties against various bacterial and fungal strains.[2][5][20][21][22][23][24] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Piperazine Derivative (unspecified) | Staphylococcus aureus | 1-5 | [20] |

| Piperazine Derivative (unspecified) | Enterococcus faecalis | 1-5 | [20] |

| RL-308 (a novel piperazine derivative) | Shigella flexneri | 2 | [22] |

| RL-308 (a novel piperazine derivative) | Staphylococcus aureus | 4 | [22] |

| RL-308 (a novel piperazine derivative) | MRSA | 16 | [22] |

| Chlorinated Dimethyl-1,4-benzoquinone with Piperazine | Staphylococcus epidermidis | 4.88 | [24] |

| Chlorinated Dimethyl-1,4-benzoquinone with Piperazine | Enterococcus faecalis | 78.12 | [24] |

Note: Data for 1-(2-Diisopropylaminoethyl)piperazine is not available. This table presents data for other piperazine derivatives to illustrate the potential antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound against a panel of microorganisms.[25]

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

-

Compound Preparation: Dissolve the test compound (e.g., 1-(2-Diisopropylaminoethyl)piperazine) in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Bacterial Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Neurological Activity and Signaling Pathways

The piperazine scaffold is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter receptors.[26] Derivatives of piperazine have been shown to interact with various receptors, including serotonin (5-HT) and dopamine (D) receptors.[4][6][26][27][28][29][30][31]

Table 4: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

| Compound | D₂ Receptor | D₃ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | Reference(s) |

| Compound 12b | 40 | 0.3 | High Affinity | - | [6] |

| Compound 12c | 53 | 0.9 | High Affinity | - | [6] |

| Compound 6a | >400-fold selective for D₃ | 1.4 | 199 | - | [4] |

| SLV313 | High Affinity | High Affinity | High Affinity | Weak Affinity | [26] |

| Compound 9b | - | - | 23.9 | 39.4 | [31] |

Note: Data for 1-(2-Diisopropylaminoethyl)piperazine is not available. This table provides binding affinities for other piperazine derivatives to indicate potential targets.

Potential Signaling Pathways

Given the structural similarities to known psychoactive compounds, 1-(2-Diisopropylaminoethyl)piperazine may interact with dopaminergic and serotonergic signaling pathways. These pathways are crucial for regulating mood, cognition, and motor control.

Figure 4: Potential interaction with Gᵢ-coupled neurotransmitter receptors.

The diagram above illustrates a simplified, hypothetical signaling pathway. Many piperazine derivatives act as antagonists at the dopamine D₂ receptor and as agonists at the serotonin 5-HT₁A receptor.[26] Both of these receptors are typically coupled to the inhibitory G-protein (Gᵢ), which, when activated, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other cellular processes. The precise nature of the interaction of 1-(2-Diisopropylaminoethyl)piperazine with these receptors would require specific experimental validation.

Experimental Protocol: Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[4][6][29][32]

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from cell lines or brain tissue).

-

Assay Setup: In a multi-well plate, incubate the membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. The concentration that displaces 50% of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) can be calculated.

Safety and Handling

1-(2-Diisopropylaminoethyl)piperazine is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-Diisopropylaminoethyl)piperazine is a piperazine derivative with a range of potential applications stemming from the reactivity of its amine functional groups. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, purification, and evaluation in the contexts of carbon capture, antimicrobial activity, and neurological receptor interaction, based on established methodologies for similar compounds. Further research is warranted to fully characterize its properties and potential for practical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 9. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chemical absorption of CO2 into an aqueous piperazine (PZ) solution: development and validation of a rigorous dynamic rate-based model - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. jocet.org [jocet.org]

- 19. CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column [mdpi.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. ijcmas.com [ijcmas.com]

- 23. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. ijrrjournal.com [ijrrjournal.com]

- 27. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Diisopropylaminoethyl)piperazine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Diisopropylaminoethyl)piperazine is a tertiary amine and a derivative of piperazine, a heterocyclic compound with a six-membered ring containing two nitrogen atoms at opposite positions. This guide provides a comprehensive overview of its chemical and physical properties, structural information, and potential applications based on available scientific literature. The document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇N₃ | PubChem[1] |

| Molecular Weight | 213.36 g/mol | PubChem[1] |

| CAS Number | 59955-93-0 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | 64-66 °C at 0.1 mmHg | Oakwood Chemical[3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available (Piperazine, the parent compound, is highly soluble in water and soluble in ethanol and methanol) | Wikipedia[4], Solubility of Things[5] |

| Computed XLogP3 | 1.2 | PubChem[1] |

Chemical Structure

The structure of 1-(2-Diisopropylaminoethyl)piperazine is characterized by a piperazine ring N-substituted with a 2-diisopropylaminoethyl group.

| Identifier | Representation | Source |

| IUPAC Name | N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine | PubChem[1] |

| SMILES | CC(C)N(CCN1CCNCC1)C(C)C | Sigma-Aldrich[2] |

| InChI | InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 | PubChem[1] |

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(2-Diisopropylaminoethyl)piperazine are not widely published. However, based on the analysis of related piperazine derivatives, the following spectral characteristics can be anticipated.[2][6][7]

-

¹H NMR: The spectrum would be expected to show signals corresponding to the isopropyl methyl protons (as a doublet), the isopropyl methine proton (as a septet), and multiple signals for the methylene protons of the ethyl and piperazine groups.

-

¹³C NMR: The spectrum would display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as for the various methylene carbons of the piperazine and ethyl moieties.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching and bending vibrations of the alkyl groups, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and fragmentation patterns characteristic of piperazine derivatives, often involving cleavage of the piperazine ring and the side chain.[7]

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

Piperazine + 1-(2-Chloroethyl)diisopropylamine → 1-(2-Diisopropylaminoethyl)piperazine

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of excess piperazine in a suitable solvent (e.g., acetonitrile or ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-chloroethyl)diisopropylamine dropwise at room temperature. The use of excess piperazine helps to minimize the formation of the disubstituted product.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

-

Purification: The aqueous layer, containing the desired product and excess piperazine, can be made basic and then extracted with an organic solvent. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Potential Applications and Biological Activity

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has highlighted the potential of piperazine derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.[8] Studies have shown that certain piperazine-based compounds can target both amyloid-beta (Aβ) plaques and tau neurofibrillary tangles, which are the primary pathological hallmarks of Alzheimer's.[8] While the specific mechanism of 1-(2-Diisopropylaminoethyl)piperazine has not been elucidated, the general approach for related compounds involves the inhibition of Aβ aggregation and the reduction of tau hyperphosphorylation.[9][10]

Carbon Dioxide (CO₂) Capture

Aqueous solutions of amines are widely studied for their potential in post-combustion CO₂ capture. Piperazine and its derivatives are of particular interest due to their high reactivity and thermal stability. 1-(2-Diisopropylaminoethyl)piperazine has been identified as a potential candidate for CO₂ capture solvents. The experimental setup for evaluating the efficacy of such amines typically involves a gas absorption column where a CO₂-containing gas stream is brought into contact with the amine solution.

An experimental workflow for assessing CO₂ capture performance would generally involve the following steps:

-

Gas Mixture Preparation: A gas stream with a known concentration of CO₂ (often mixed with an inert gas like N₂) is prepared and its flow rate is controlled.

-

Amine Solution Preparation: An aqueous solution of 1-(2-Diisopropylaminoethyl)piperazine at a specific concentration is prepared.

-

Absorption: The gas mixture is bubbled through the amine solution in a temperature-controlled absorption column.

-

Analysis: The CO₂ concentration in the outlet gas is continuously monitored to determine the absorption efficiency. The CO₂ loading capacity of the amine solution is also determined.

-

Regeneration: The CO₂-rich amine solution can be heated to release the captured CO₂, allowing for the regeneration and reuse of the amine solvent.

References

- 1. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Diisopropylaminoethyl)piperazine [oakwoodchemical.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine (CAS 59955-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with the CAS number 59955-93-0. This compound is identified by the IUPAC name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine and is also commonly known as 1-(2-Diisopropylaminoethyl)piperazine.[1] It belongs to the piperazine class of organic compounds, which are of significant interest in medicinal chemistry due to their versatile structure that allows for the development of new bioactive molecules for a wide range of diseases.[2] Piperazine derivatives are noted for their potential to improve properties such as water solubility and oral bioavailability in drug candidates.[2]

This document summarizes key physicochemical data, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and compound identification relationships to support research and development activities.

Physicochemical Properties

The physicochemical properties of N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇N₃ | PubChem[1] |

| Molecular Weight | 213.36 g/mol | PubChem[1] |

| Monoisotopic Mass | 213.2205 Da | PubChemLite[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 64-66 °C at 0.1 mmHg | Oakwood Chemical[4] |

| Predicted XlogP | 1.2 | PubChem[1] |

| Predicted pKa | 10.65 ± 0.28 | Chemicalize |

| SMILES | CC(C)N(CCN1CCNCC1)C(C)C | PubChem[1] |

| InChI | InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 | PubChem[1] |

| InChIKey | IDWCYRNCJHGJAL-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard protocols for key parameters.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common laboratory method for determining the boiling point of a small quantity of an organic compound is the capillary method using a Thiele tube or an aluminum block.[3][5]

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

-

A small amount of the liquid organic compound is placed into the fusion tube.[3]

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[3]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then placed in a Thiele tube filled with a high-boiling point liquid like paraffin oil or inserted into an aluminum block.[5]

-

The apparatus is heated slowly and uniformly.[3]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point of the liquid.[3]

-

To confirm, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded.

Determination of the Partition Coefficient (LogP) by Shake Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this value, LogP, is a key indicator of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its determination.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

A known amount of the compound is dissolved in either water or n-octanol.

-

A measured volume of this solution is added to a separatory funnel containing a known volume of the other solvent.

-

The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[6]

-

The LogP is then calculated as the base-10 logarithm of P.[6]

Determination of pKa by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For a basic compound like N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[7]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirring plate and stir bar

-

Beaker

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution of the basic compound from a burette.

-

The pH of the solution is monitored continuously using a pH meter as the titrant is added.

-

The pH is recorded after each addition of the titrant.

-

The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

The pKa is determined from the shape of the titration curve. For a monoprotic base, the pKa is the pH at which half of the base has been neutralized.[7]

Visualizations

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the various identifiers for the compound with CAS number 59955-93-0.

Caption: Relationship of identifiers for CAS 59955-93-0.

Experimental Workflow for LogP Determination

The diagram below outlines the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

References

- 1. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. acdlabs.com [acdlabs.com]

- 7. m.youtube.com [m.youtube.com]

Unraveling the Enigmatic Mechanism of 1-(2-Diisopropylaminoethyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Diisopropylaminoethyl)piperazine is a piperazine derivative with potential applications in various scientific fields. However, a comprehensive understanding of its specific mechanism of action at the molecular and cellular level remains largely uncharted in publicly available scientific literature. This technical guide synthesizes the current, limited knowledge regarding this compound and extrapolates potential biological activities based on the well-established pharmacology of the broader piperazine class of molecules. Due to the scarcity of specific data, this document will focus on the general properties of piperazine derivatives and highlight the urgent need for further research to elucidate the precise pharmacological profile of 1-(2-Diisopropylaminoethyl)piperazine.

Introduction

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| IUPAC Name | N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine | [4] |

| Molecular Formula | C12H27N3 | [4] |

| Molecular Weight | 213.36 g/mol | [4] |

| CAS Number | 59955-93-0 | [4] |

| XLogP3 | 1.2 | [4] |

Table 1: Physicochemical Properties of 1-(2-Diisopropylaminoethyl)piperazine.

Potential (but Unconfirmed) Mechanisms of Action

While no specific mechanism of action has been experimentally determined for 1-(2-Diisopropylaminoethyl)piperazine, the pharmacology of the piperazine scaffold provides a basis for hypothetical mechanisms.

Neuromodulatory Activity

Many piperazine derivatives exhibit activity in the central nervous system. This is often attributed to their ability to interact with various neurotransmitter receptors. Based on the general structure, 1-(2-Diisopropylaminoethyl)piperazine could potentially interact with:

-

Dopamine Receptors: The piperazine moiety is a common feature in many dopamine receptor antagonists used as antipsychotics.

-

Serotonin Receptors: Various piperazine-containing compounds are known to modulate serotonergic systems, acting as agonists or antagonists at different 5-HT receptor subtypes.

Other Potential Biological Activities

Beyond the CNS, piperazine derivatives have been investigated for a multitude of therapeutic applications:

-

Antimicrobial and Antifungal Activity: The piperazine nucleus is a key pharmacophore in several antimicrobial and antifungal agents.[5]

-

Anticancer Properties: Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

It is critical to reiterate that these are hypothetical mechanisms based on the broader class of piperazine compounds. Without specific experimental data for 1-(2-Diisopropylaminoethyl)piperazine, these possibilities remain speculative.

Synthesis

The synthesis of 1-(2-Diisopropylaminoethyl)piperazine can be conceptualized through standard organic chemistry reactions. A plausible synthetic route is outlined below.

A potential synthetic workflow for 1-(2-Diisopropylaminoethyl)piperazine.

Experimental Protocols: A Call for Research

A significant gap in the scientific literature is the absence of detailed experimental protocols to characterize the biological activity of 1-(2-Diisopropylaminoethyl)piperazine. To address this, future research should prioritize the following assays:

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of the compound for a panel of CNS receptors (dopamine, serotonin, adrenergic, etc.). This would involve radioligand binding assays using cell membranes expressing the target receptors.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against relevant enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

-

Cell Viability Assays: To assess the cytotoxic or cytostatic effects on various cell lines (e.g., cancer cell lines, neuronal cell lines) using assays like MTT or CellTiter-Glo.

-

Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

A proposed workflow for in vitro characterization.

Conclusion and Future Directions

The current understanding of the mechanism of action of 1-(2-Diisopropylaminoethyl)piperazine is severely limited by the lack of specific experimental data. While its chemical structure suggests potential interactions with various biological targets, particularly within the central nervous system, these hypotheses require rigorous experimental validation. This technical guide serves as a call to the scientific community to undertake the necessary research to elucidate the pharmacological profile of this compound. Such studies are essential to unlock its potential therapeutic applications and to contribute to the broader understanding of the structure-activity relationships of piperazine derivatives.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-(2-Diisopropylaminoethyl)piperazine | 59955-93-0 [smolecule.com]

- 4. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine

Audience: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the publicly available data on the biological activity, mechanism of action, and experimental protocols related to N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine.

Executive Summary

This technical guide provides a summary of the available information for the chemical compound N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine. An extensive search of scientific literature, patent databases, and chemical repositories was conducted to gather data on its biological activity. The investigation revealed a significant lack of detailed, publicly available research on the pharmacological properties of this specific molecule. While the compound is commercially available and listed in several chemical databases, peer-reviewed studies detailing its mechanism of action, quantitative biological data, or specific experimental protocols are not readily accessible. This document outlines the known chemical information and highlights the current gap in the scientific literature regarding its biological function.

Compound Identification

The compound is a piperazine derivative with the following identifiers:

| Identifier | Value |

| IUPAC Name | N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine |

| CAS Number | 59955-93-0[1] |

| Molecular Formula | C₁₂H₂₇N₃ |

| Molecular Weight | 213.36 g/mol |

| Synonyms | 1-(2-Diisopropylaminoethyl)piperazine, diisopropyl-(2-piperazin-1-yl-ethyl)-amine, N,N-Bis(prop-2-yl)-2-(piperazin-1-yl)ethylamine |

Review of Available Data on Biological Activity

Despite a thorough search for pharmacological data, there is a notable absence of published studies detailing the specific biological activity of N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine. Commercial suppliers list the compound, with some indicating its use in research, but do not provide specific data or references to primary literature. For instance, some vendors state that "Research indicates that 1-(2-Diisopropylaminoethyl)piperazine..." but do not elaborate further or provide citations to support this claim[2].

The PubChem database entry for this compound (CID 2736173) aggregates its chemical properties and provides links to patents that mention it, but does not contain any curated biological activity data[1]. The compound is also listed in the portfolio of some biotechnology companies, but without any associated research or application notes[3].

While the specific biological activity of this compound is not documented, the broader class of piperazine-containing molecules has been investigated for various therapeutic applications. For example, other piperazine derivatives have been explored for their potential cytotoxic and anti-cancer properties. However, it is crucial to note that these findings are not directly applicable to N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine without specific experimental validation.

Quantitative Data and Experimental Protocols

A primary objective of this guide was to summarize quantitative biological data and provide detailed experimental protocols. Regrettably, due to the lack of published research, there is no quantitative data such as IC₅₀, EC₅₀, Kᵢ, or binding affinities to report for N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine. Consequently, there are no established experimental protocols for assays specifically designed to measure the biological activity of this compound.

Signaling Pathways and Mechanistic Insights

As no specific biological targets or activities have been identified for N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine in the public domain, it is not possible to create diagrams of any associated signaling pathways or experimental workflows.

Logical Workflow for Future Research

Given the current lack of information, a logical workflow for characterizing the biological activity of this compound would involve a series of screening and mechanistic studies.

Caption: Proposed workflow for the biological characterization of N,N-diisopropyl-N-[2-(1-piperazinyl)ethyl]amine.

Conclusion

References

Uncharted Territory: The Therapeutic Potential of 1-(2-Diisopropylaminoethyl)piperazine Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific therapeutic targets of 1-(2-Diisopropylaminoethyl)piperazine and its derivatives remains elusive. This in-depth technical overview concludes that, at present, there is no publicly available data to definitively identify and characterize the pharmacological activity of this compound.

Our investigation, aimed at providing researchers, scientists, and drug development professionals with a thorough guide, involved a multi-step search strategy. Initial inquiries into the biological activity of 1-(2-Diisopropylaminoethyl)piperazine itself did not yield any specific therapeutic targets. The available information primarily focuses on its synthesis and chemical properties, identifying it as a chemical intermediate or a building block for more complex molecules.

Subsequent, more targeted searches for derivatives and analogs of 1-(2-Diisopropylaminoethyl)piperazine in medicinal chemistry literature and patent filings also failed to uncover specific compounds with characterized biological activities and defined therapeutic targets. While the piperazine moiety is a well-known and privileged scaffold in drug discovery, appearing in a vast array of approved drugs with diverse therapeutic applications, this specific derivative appears to be in a nascent stage of exploration, with its biological potential yet to be publicly documented.

The core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—could not be fulfilled due to the absence of foundational research on the compound's mechanism of action and biological effects.

It is conceivable that research into the therapeutic applications of 1-(2-Diisopropylaminoethyl)piperazine and its derivatives is being conducted within private pharmaceutical or academic settings without public disclosure. However, based on the currently accessible information, any discussion of its potential therapeutic targets would be purely speculative.

For scientists and drug development professionals interested in this particular chemical entity, the lack of existing data presents both a challenge and an opportunity. The field is essentially a blank slate, offering a chance for novel discovery. Future research efforts would need to begin with foundational studies, including:

-

High-throughput screening: To identify potential biological targets.

-

In vitro and in vivo pharmacological profiling: To characterize its biological effects.

-

Structure-activity relationship (SAR) studies: To design and synthesize derivatives with improved potency and selectivity.

Until such studies are conducted and their results are published, the therapeutic potential of 1-(2-Diisopropylaminoethyl)piperazine will remain an open question. Researchers are encouraged to approach this compound as a novel scaffold with the potential for development in various therapeutic areas, contingent on initial screening and characterization.

An In-depth Technical Guide on the Predicted Pharmacology and Toxicology Profile of 1-(2-Diisopropylaminoethyl)piperazine

Disclaimer: The compound 1-(2-Diisopropylaminoethyl)piperazine is not a widely studied substance, and extensive public data on its pharmacological and toxicological properties is unavailable. Therefore, this document presents a predictive profile based on the well-characterized properties of its core chemical scaffolds: the piperazine ring and the N-alkylaminoethyl side chain. The quantitative data provided in the tables are exemplary and intended to illustrate a representative profile for a compound of this class. All information herein should be confirmed by experimental data.

Introduction

1-(2-Diisopropylaminoethyl)piperazine is a synthetic organic molecule featuring a piperazine heterocycle substituted with a diisopropylaminoethyl group. The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, particularly those targeting the central nervous system (CNS).[1][2] Many piperazine derivatives modulate neurotransmitter pathways, such as those involving dopamine, serotonin, and adrenaline.[3][4][5] The specific N-alkylation with a bulky diisopropylaminoethyl side chain is expected to significantly influence the compound's receptor binding affinity, selectivity, and pharmacokinetic properties. This guide provides a predictive overview of its likely pharmacological and toxicological characteristics to support research and development activities.

Chemical Structure and Properties

-

IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[6]

-

Molecular Formula: C₁₂H₂₇N₃[6]

-

Molecular Weight: 213.36 g/mol [6]

Predicted Pharmacology

The pharmacological activity of piperazine derivatives is largely dictated by the substituents on the nitrogen atoms.[5][8] Based on its structure, 1-(2-Diisopropylaminoethyl)piperazine is predicted to be a modulator of G-protein coupled receptors (GPCRs), a common target for this class of compounds.[9][10]

Predicted Mechanism of Action

The compound is likely to exhibit affinity for monoamine neurotransmitter receptors. Piperazine derivatives frequently interact with dopaminergic, serotoninergic, and adrenergic receptors.[3][4] The primary mechanism is expected to be competitive antagonism or partial agonism at these sites, leading to modulation of downstream signaling pathways. For instance, interaction with dopamine D₂ receptors could influence dopaminergic neurotransmission, while effects at serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) could modulate mood and cognition.[7]

Predicted Pharmacodynamics

The bulky diisopropyl groups on the ethylamine side chain may confer selectivity for specific receptor subtypes and are likely to influence the potency of the compound. A hypothetical receptor binding profile is presented below.

Table 1: Predicted In Vitro Receptor Binding Affinity Profile (Exemplary Data)

| Receptor Target | Predicted Affinity (Ki, nM) | Predicted Functional Activity |

|---|---|---|

| Dopamine D₂ | 15 | Antagonist |

| Serotonin 5-HT₂A | 35 | Antagonist |

| Serotonin 5-HT₁A | 80 | Partial Agonist |

| Adrenergic α₁ | 120 | Antagonist |

| Adrenergic α₂ | 250 | Weak Antagonist |

| Histamine H₁ | 95 | Antagonist |

| Muscarinic M₁ | > 1000 | Low Affinity |

Predicted Pharmacokinetics (ADME)

-

Absorption: The compound is expected to be well-absorbed orally, a common characteristic of small molecule piperazine drugs.[11]

-

Distribution: With a LogP of 1.2, the molecule has moderate lipophilicity, suggesting it is likely to cross the blood-brain barrier and distribute into the CNS.

-

Metabolism: Metabolism is predicted to occur primarily in the liver via cytochrome P450 (CYP) enzymes.[3] Common metabolic pathways for piperazine derivatives include N-dealkylation of the diisopropylaminoethyl group and oxidation of the piperazine ring. The bulky isopropyl groups may sterically hinder metabolism, potentially leading to a longer half-life compared to less substituted analogs.[9]

-

Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted primarily through the urine.[11]

Predicted Toxicology Profile

The toxicological profile is predicted based on known effects of piperazine derivatives and general principles of safety pharmacology.[3][12]

Acute Toxicity

The compound is classified with a GHS warning for being harmful if swallowed, in contact with skin, or inhaled.[6] It is also expected to cause skin and eye irritation.[6] Piperazine itself has a low acute toxicity, but derivatives can have varied profiles.[12]

Table 2: Predicted Acute Toxicity Values (Exemplary Data)

| Test | Species | Route | Predicted Value | GHS Category |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | 300 - 2000 mg/kg | Harmful if swallowed (Cat. 4)[6] |

| LD₅₀ | Rabbit | Dermal | 1000 - 2000 mg/kg | Harmful in contact with skin (Cat. 4)[6] |

| LC₅₀ | Rat | Inhalation | 1 - 5 mg/L (4h) | Harmful if inhaled (Cat. 4)[6] |

Safety Pharmacology

Potential adverse effects are related to the predicted receptor binding profile:

-

Cardiovascular: Antagonism at adrenergic α₁ receptors may lead to orthostatic hypotension. Inhibition of the hERG potassium channel, a common off-target effect for piperazine-containing compounds, should be evaluated to assess the risk of QT prolongation.

-

Central Nervous System: Antagonism at histamine H₁ receptors may cause sedation. Dopamine D₂ receptor blockade could lead to extrapyramidal symptoms at higher doses. Reported toxic effects for some piperazine derivatives include agitation, anxiety, and seizures.[3]

-

Gastrointestinal: General GI upset may occur.[11]

Repeat-Dose and Chronic Toxicity

Chronic exposure to piperazine compounds can pose risks. Piperazine has been associated with neurotoxicity and mild hepatotoxicity in animal studies.[12] Repeat-dose toxicity studies would be necessary to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Carcinogenicity

Piperazine itself is not considered genotoxic.[12] However, its nitrosation products can be mutagenic in vivo.[12] Standard genotoxicity assays (Ames test, in vitro micronucleus, etc.) are required. Long-term carcinogenicity studies would be necessary if the intended therapeutic use is chronic.

Visualizations: Pathways and Workflows

Caption: Predicted antagonist action at a Gi-coupled D2 receptor.

References

- 1. adanipharma.net [adanipharma.net]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1-(2-Diisopropylaminoethyl)piperazine | 59955-93-0 [smolecule.com]

- 8. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. ec.europa.eu [ec.europa.eu]

Spectroscopic and Analytical Profile of 1-(2-Diisopropylaminoethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound 1-(2-Diisopropylaminoethyl)piperazine. Given the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside standardized experimental protocols for its analysis. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1] CAS Number: 59955-93-0[2] Molecular Formula: C₁₂H₂₇N₃[1][2] Molecular Weight: 213.36 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Diisopropylaminoethyl)piperazine. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and are intended to guide the analysis of this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.05 | septet | 2H | CH(CH₃)₂ |

| ~ 2.65 | t | 2H | N-CH₂-CH₂-N |

| ~ 2.50 | t | 4H | Piperazine CH₂ |

| ~ 2.40 | t | 2H | N-CH₂-CH₂-N |

| ~ 2.35 | t | 4H | Piperazine CH₂ |

| ~ 1.00 | d | 12H | CH(CH₃)₂ |

| ~ 1.70 (broad s) | 1H | NH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 55.0 | N-CH₂-CH₂-N |

| ~ 54.5 | Piperazine CH₂ |

| ~ 53.0 | CH(CH₃)₂ |

| ~ 46.0 | Piperazine CH₂ |

| ~ 45.0 | N-CH₂-CH₂-N |

| ~ 20.5 | CH(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (piperazine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (CH₂, CH₃) |

| 1380 - 1360 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 1180 - 1020 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 213 | Low | [M]⁺ (Molecular Ion) |

| 198 | Medium | [M - CH₃]⁺ |

| 170 | High | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 113 | High | [M - N(iPr)₂]⁺ |

| 99 | Very High | [Piperazine-CH₂-CH₂]⁺ |

| 86 | Medium | [Piperazine-CH₂]⁺ |

| 70 | Medium | [C₄H₈N]⁺ |

| 56 | Medium | [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-(2-Diisopropylaminoethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI):

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass-to-charge (m/z) range of approximately 40-500 amu.

-

-

Data Acquisition (ESI):

-

Optimize the spray voltage, capillary temperature, and gas flows for the specific instrument.

-

Acquire data in positive ion mode.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as 1-(2-Diisopropylaminoethyl)piperazine.

References

A Technical Guide to Determining the Solubility of 1-(2-Diisopropylaminoethyl)piperazine in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, owing to their versatile chemical properties and biological activities.[1] The solubility of these compounds is a fundamental characteristic that dictates their behavior in biological systems and influences critical aspects of the drug development process, from initial screening to formulation. 1-(2-Diisopropylaminoethyl)piperazine, a tertiary amine and a substituted piperazine, presents a unique solubility profile that is essential to characterize for its potential therapeutic applications.

This guide serves as a practical resource for researchers by providing detailed methodologies to determine the aqueous and organic solubility of 1-(2-Diisopropylaminoethyl)piperazine.

Physicochemical Properties of 1-(2-Diisopropylaminoethyl)piperazine

A summary of the computed physicochemical properties of 1-(2-Diisopropylaminoethyl)piperazine is presented in Table 1. These properties can offer initial insights into its potential solubility behavior. For instance, the calculated LogP value suggests a degree of lipophilicity.

| Property | Value | Source |

| Molecular Formula | C12H27N3 | PubChem[2] |

| Molecular Weight | 213.36 g/mol | PubChem[2] |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Form | Solid | Sigma-Aldrich |

General Solubility Considerations for Piperazine Derivatives

The solubility of piperazine-containing compounds can be influenced by several factors:

-

pH: As bases, the solubility of piperazine derivatives is often pH-dependent. In acidic conditions, the nitrogen atoms can become protonated, forming more soluble salts.

-

Salt Form: The salt form of a compound can significantly impact its solubility.

-

Crystal Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

-

Temperature: Solubility is generally temperature-dependent.

Experimental Protocols for Solubility Determination

Due to the absence of specific published solubility data for 1-(2-Diisopropylaminoethyl)piperazine, the following sections provide detailed, generalized protocols for determining its kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves and precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4]

Objective: To rapidly assess the apparent solubility and precipitation behavior of 1-(2-Diisopropylaminoethyl)piperazine.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-Diisopropylaminoethyl)piperazine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low, typically below 1%, to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[4]

-

Precipitation Detection: Determine the concentration at which precipitation occurs using one of the following methods:

-

Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer.[4]

-

Turbidimetry: Measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 620 nm) to detect turbidity.

-

Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS.[5]

-

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[6]

Objective: To determine the equilibrium solubility of 1-(2-Diisopropylaminoethyl)piperazine in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1-(2-Diisopropylaminoethyl)piperazine to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS at various pH values, ethanol, methanol, etc.).

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[6]

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved 1-(2-Diisopropylaminoethyl)piperazine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

A robust and validated HPLC method is crucial for the accurate quantification of 1-(2-Diisopropylaminoethyl)piperazine in the solubility assays. Since piperazine itself lacks a strong chromophore, derivatization or the use of a universal detector may be necessary.[7]

Example HPLC Method Development Considerations:

-

Column: A C18 or C8 reversed-phase column is a common starting point.[8][9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to optimize peak shape and retention.

-

Detection:

-

UV Detection: If the compound has sufficient UV absorbance, a standard UV detector can be used. For compounds lacking a chromophore, pre-column derivatization with a UV-active agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[7][9]

-

Mass Spectrometry (MS) Detection: LC-MS offers high sensitivity and selectivity and does not require a chromophore.

-

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that can be used for non-volatile compounds without a chromophore.

-

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 1-(2-Diisopropylaminoethyl)piperazine.

Caption: Workflow for determining the kinetic and thermodynamic solubility.

Conclusion

While direct quantitative solubility data for 1-(2-Diisopropylaminoethyl)piperazine is not currently found in the public domain, this technical guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocols for kinetic and thermodynamic solubility assays and employing a validated analytical method for quantification, a comprehensive solubility profile of this compound can be established. This information is invaluable for advancing the research and development of 1-(2-Diisopropylaminoethyl)piperazine for its potential pharmaceutical applications.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, its conformational flexibility, and its capacity to engage in various non-covalent interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of piperazine derivatives in medicinal chemistry, with a focus on their applications as anticancer, antiviral, and antipsychotic agents. It includes a detailed overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.

Anticancer Activity of Piperazine Derivatives

The piperazine moiety is a recurring structural motif in a multitude of anticancer agents, including several FDA-approved drugs.[1][2] Its presence often enhances the pharmacokinetic properties of the parent molecule and provides a versatile linker to incorporate various pharmacophoric groups, enabling interaction with a wide range of biological targets.

Quantitative Data on Anticancer Piperazine Derivatives

The in vitro cytotoxic activity of various piperazine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key metrics for quantifying their potency. A selection of these findings is summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Vindoline-Piperazine Conjugates [3]

| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |

| 23 | MDA-MB-468 | Breast Cancer | 1.00 |

| 25 | HOP-92 | Non-small Cell Lung Cancer | 1.35 |

| Dimer (4) | SiHa | Cervical Cancer | 2.85 |

| Derivative 3 | HeLa | Cervical Cancer | 9.36 |

Table 2: In Vitro Anticancer Activity of Alepterolic Acid-Piperazine Derivatives [4]

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 3n | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 |

Table 3: In Vitro Anticancer Activity of Piperazine-Linked Bergenin Hybrids [5]

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 5a | CAL-27 | Tongue Cancer | 15.41 |

| 5c | CAL-27 | Tongue Cancer | 18.23 |

| 10f | SCC09 | Oral Cancer | 17.41 |

| 13o | SCC09 | Oral Cancer | 19.52 |

Experimental Protocols for Anticancer Activity Evaluation

The assessment of the anticancer potential of piperazine derivatives involves a series of standardized in vitro assays to determine their effects on cell viability, proliferation, and apoptosis.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

-

2. Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, or programmed cell death, induced by the test compound.[1][9][10][11]

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent tag (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells, as it can only enter cells with compromised membranes.[1]

-

Procedure:

-

Cell Treatment: Treat cells with the piperazine derivative at a concentration around its IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[1]

-

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer piperazine derivatives.

Experimental workflow for in vitro anticancer drug screening.

Antiviral Activity of Piperazine Derivatives

Piperazine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including Flaviviruses like Zika (ZIKV) and Dengue (DENV).

Quantitative Data on Antiviral Piperazine Derivatives

The antiviral efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays.